molecular formula C13H9ClN2O B12219262 7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine

7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine

Cat. No.: B12219262
M. Wt: 244.67 g/mol
InChI Key: YMFSEHYHSGHTHH-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with phenyl isocyanate, followed by cyclization with an appropriate reagent to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can target the chloro group, potentially replacing it with hydrogen or other substituents.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating various cellular pathways involved in cell growth and survival .

Biological Activity

7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyridine ring fused with an oxazole moiety, which influences its reactivity and biological profile. The presence of a chlorine atom and a phenyl group enhances its chemical properties, making it a candidate for various pharmacological applications.

The compound's chemical characteristics are summarized in the following table:

PropertyValue
Molecular FormulaC₁₃H₉ClN₂O
Molar Mass244.68 g/mol
Density1.313 ± 0.06 g/cm³
Boiling Point396.4 ± 37.0 °C
pKa1.65 ± 0.50
CAS Number630421-44-2

These properties suggest that the compound is stable under standard conditions and has potential for further investigation in biological systems.

Biological Activity

This compound exhibits a range of biological activities, including:

1. Anticancer Activity
Research indicates that compounds with similar structures may possess significant anticancer properties. For instance, derivatives of oxazolo[4,5-b]pyridine have shown varying degrees of efficacy against different cancer cell lines. In particular, studies have reported IC₅₀ values indicating the concentration required to inhibit cell growth by 50%:

CompoundCell LineIC₅₀ (µM)
This compoundMCF-7 (breast cancer)TBD
Compound AMDA-MB453 (breast cancer)29.1
Compound BMCF-715.3

These findings suggest that the compound may be effective against breast cancer cells, although specific IC₅₀ values for this compound are yet to be determined.

2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar heterocyclic compounds have demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The following table summarizes findings from related studies:

CompoundBacterial StrainActivity
This compoundE. coliTBD
Compound CS. aureusEffective

Further research is needed to establish the specific efficacy of this compound against these pathogens.

3. Anti-inflammatory Properties
Compounds within the oxazolo series have also been investigated for their anti-inflammatory effects. Preliminary studies suggest that they may inhibit inflammatory pathways effectively, making them candidates for treating conditions characterized by inflammation.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Agents: A recent study assessed various oxazole derivatives for their anticancer properties against multiple cell lines including MCF-7 and A549. The results indicated that modifications in structure significantly influenced their anticancer activity, suggesting that similar modifications could enhance the efficacy of this compound.
  • Antimicrobial Evaluation: Another investigation focused on azole compounds as inhibitors of Candida albicans, utilizing quantitative structure–activity relationship (QSAR) modeling to predict their effectiveness based on structural features similar to those found in this compound.

Properties

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

7-chloro-3-methyl-5-phenyl-[1,2]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C13H9ClN2O/c1-8-12-13(17-16-8)10(14)7-11(15-12)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

YMFSEHYHSGHTHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1N=C(C=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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